4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
Overview
Description
“4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 1187385-85-8 . It has a molecular weight of 285.09 and its IUPAC name is 4-[(4-iodo-1H-pyrazol-1-yl)methyl]pyridine . This compound is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
This compound undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It was also used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis
The molecular formula of “4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is C9H8IN3 . The InChI code is 1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 .Chemical Reactions Analysis
The compound is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides . It undergoes iodination in the presence of iodine and ammonium hydroxide .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . The boiling point is 403.0±30.0 °C at 760 mmHg . The molar refractivity is 61.6±0.5 cm3 . The polar surface area is 31 Å2 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, focusing on unique applications:
Synthesis of Heterobiaryls
This compound is used as an intermediate in the indium-mediated synthesis of heterobiaryls, which are crucial in the development of pharmaceuticals and organic materials .
Iodination Reactions
It undergoes iodination to yield di-iodo and tri-iodo pyrazole derivatives, which are valuable in various chemical synthesis processes .
Organic Synthesis
The pyrazole structure, including derivatives like 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, acts as both a directing and transforming group in organic synthesis .
Agricultural Applications
Pyrazole derivatives exhibit diverse agricultural activities, serving as fundamental elements in small molecules used in this field .
Pharmaceutical Activities
These compounds are present in various molecules that display a wide array of pharmaceutical activities .
Anticancer Properties
Specific synthesized pyrazole derivatives have shown potential in cancer treatment by inducing apoptosis in cancer cells .
properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJXZDOGRDNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675383 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-85-8 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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